8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. The compound has the molecular formula and a molecular weight of approximately 401.4 g/mol. It is primarily classified as a research chemical and is utilized in various biological and chemical studies due to its intriguing structural properties and potential reactivity.
The synthesis of 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions that may include:
Technical details about specific reagents and conditions used in these reactions are often proprietary or not extensively documented in public literature.
The molecular structure of 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can be represented using various chemical notation systems:
CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC(=CC=C4)OC)NC5=NN=NN25The structure features multiple rings and functional groups that contribute to its chemical properties and reactivity.
The compound's reactivity can be explored through various chemical reactions:
These reactions are crucial for understanding how the compound can be modified for specific applications.
Key physical and chemical properties include:
These properties are essential for handling and application in laboratory settings.
8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has potential applications in:
The versatility of this compound makes it a valuable asset in ongoing research across multiple scientific domains.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3